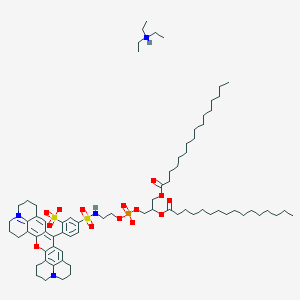

Texas Red DHPE

Description

Properties

CAS No. |

187099-99-6 |

|---|---|

Molecular Formula |

C74H117N4O14PS2 |

Molecular Weight |

1381.8 g/mol |

IUPAC Name |

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1 |

InChI Key |

DLENCXDZIZEKQI-KINGROEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |

Synonyms |

SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Texas Red DHPE Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a vital fluorescent lipid probe extensively utilized in cellular and biophysical research. This guide delves into the fundamental principles of its fluorescence, its applications in studying membrane dynamics, and detailed protocols for its use.

Fundamental Principles of this compound Fluorescence

This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is covalently linked to a Texas Red fluorophore.[1] Texas Red, a derivative of sulforhodamine 101, is a bright, red-emitting fluorescent dye.[2][3] The fluorescence of this compound is governed by the photophysical properties of its Texas Red moiety, which are influenced by its local environment within the lipid bilayer.

The core principle of its fluorescence lies in the absorption of photons by the Texas Red fluorophore, which excites electrons to a higher energy state. As the electrons return to their ground state, they emit photons of a longer wavelength, resulting in the characteristic red fluorescence. The lipid anchor, DHPE, ensures the fluorophore is localized to the membrane, making it an excellent tool for probing lipid bilayers.[4]

Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. While the quantum yield for this compound within a membrane is not extensively reported, the free dye exhibits a high quantum yield.[2] The fluorescence lifetime of Texas Red is approximately 4.2 nanoseconds in an aqueous solution.[5] However, the fluorescence properties, including lifetime, can be modulated by the local lipid environment, such as the membrane phase.[6]

Table 1: Photophysical Properties of Texas Red and this compound

| Property | Value | Solvent/Environment | Reference(s) |

| This compound | |||

| Excitation Maximum | ~582 - 595 nm | Methanol, DMSO | [2][4] |

| Emission Maximum | ~601 - 615 nm | Methanol, DMSO | [2][4] |

| Texas Red (Fluorophore) | |||

| Excitation Maximum | ~586 nm | [7] | |

| Emission Maximum | ~603 nm | [7] | |

| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ at 596 nm | ||

| Fluorescence Lifetime | ~4.2 ns | Water | [5] |

| Sulforhodamine 101 (Core Structure) | |||

| Excitation Maximum | ~578 - 586 nm | [1][3] | |

| Emission Maximum | ~593 - 605 nm | [1][3] | |

| Quantum Yield | ~0.9 | Ethanol | [2] |

Key Applications and Experimental Protocols

This compound is a versatile tool for investigating cellular membrane dynamics, primarily through its use in Förster Resonance Energy Transfer (FRET) assays for membrane fusion and as a tracer for endocytic pathways.

Membrane Fusion Assays using FRET

A primary application of this compound is in monitoring membrane fusion events. It typically serves as the acceptor fluorophore in a FRET pair with a donor fluorophore, commonly NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[4]

Principle of the FRET-based Fusion Assay:

-

Initial State (High FRET): Donor (NBD-PE) and acceptor (this compound) probes are co-localized in the same liposome (B1194612) membrane at a high surface density. When the donor is excited, it efficiently transfers its energy to the nearby acceptor, resulting in acceptor fluorescence and quenched donor fluorescence.[8]

-

Fusion Event: The labeled liposomes fuse with an unlabeled population of liposomes.

-

Final State (Low FRET): The fusion event leads to the dilution of the donor and acceptor probes in the newly formed, larger membrane. This increases the average distance between the donor and acceptor, decreasing FRET efficiency. Consequently, donor fluorescence increases, and acceptor fluorescence decreases.[8]

This protocol outlines a representative method for monitoring liposome fusion using the NBD-PE/Texas Red DHPE FRET pair.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

NBD-PE

-

This compound

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Labeled Liposomes: In a glass tube, mix DOPC, NBD-PE, and this compound in chloroform at a molar ratio of 98:1:1.

-

Unlabeled Liposomes: In a separate glass tube, add only DOPC in chloroform.

-

Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

-

Hydrate the lipid films with the buffer to a final lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles.

-

Subject the vesicle suspensions to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the liposome suspensions 11-21 times through a 100 nm polycarbonate membrane to produce unilamellar vesicles of a defined size.

-

-

Fusion Assay:

-

In a fluorometer cuvette, add unlabeled liposomes to the desired final concentration (e.g., 0.9 mM) in the assay buffer.

-

Record the baseline fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~535 nm).

-

Initiate the fusion reaction by adding the labeled liposomes to the cuvette (e.g., to a final concentration of 0.1 mM).

-

Continuously monitor the increase in NBD fluorescence over time.

-

After the reaction has reached a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt all liposomes and achieve maximum probe dilution. This value represents 100% lipid mixing.

-

-

Data Analysis:

-

The percentage of fusion (%F) can be calculated using the following formula: %F = [(F_t - F_0) / (F_max - F_0)] * 100 where:

-

F_t is the fluorescence intensity at time t.

-

F_0 is the initial fluorescence intensity.

-

F_max is the maximum fluorescence intensity after detergent addition.

-

-

Diagram of FRET-based Membrane Fusion Assay Workflow:

References

- 1. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]

- 6. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Texas Red DHPE for Membrane Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a fluorescent lipid analog widely utilized for labeling cellular and artificial membranes. We will delve into its core properties, mechanisms of action, and detailed protocols for its application in research and drug development.

Core Principles of Texas Red DHPE

This compound is a glycerophosphoethanolamine (B1239297) lipid where the hydrophilic head group is covalently attached to the bright, red-fluorescent Texas Red dye.[1][2] This unique structure allows it to be a powerful tool for investigating membrane dynamics.

The labeling mechanism relies on the amphipathic nature of the molecule. The two hexadecanoyl (C16) lipid tails are hydrophobic and readily insert into the lipid bilayer of cell membranes or liposomes, while the polar headgroup, carrying the Texas Red fluorophore, remains at the membrane-water interface. This results in stable and specific labeling of the membrane.[3][4]

One of the significant advantages of this compound is its utility in Fluorescence Resonance Energy Transfer (FRET) studies. It is often employed as an energy transfer acceptor in conjunction with donor probes like NBD-PE, BODIPY-PE, or fluorescein-PE.[1][2] The longer emission wavelength of Texas Red provides excellent spectral separation from the emission of these donor dyes, which is crucial for accurate FRET measurements used in membrane fusion assays.[1][2]

Quantitative Data

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇₄H₁₁₇N₄O₁₄PS₂ | [1] |

| Molecular Weight | ~1380.77 g/mol | [1] |

| Excitation Maximum (λex) | ~582 - 595 nm (in Methanol/DMSO) | [1][2] |

| Emission Maximum (λem) | ~601 - 615 nm (in Methanol/DMSO) | [1][2] |

| Fluorescence Lifetime (τ) | ~4.2 ns (for Texas Red in water) | [4] |

| Solubility | Chloroform (B151607), DMSO, Ethanol (B145695) | [1][2][5] |

| Storage | -20°C, desiccated and protected from light | [1][2] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment (e.g., lipid bilayer composition).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound insertion into a lipid bilayer.

Caption: Experimental workflow for labeling liposomes with this compound.

Caption: Tracking drug delivery liposomes using this compound labeling.

Experimental Protocols

Labeling of Artificial Membranes (Liposomes)

This protocol is adapted from methodologies described for preparing fluorescently labeled liposomes.[5][6][7]

Materials:

-

Primary lipids (e.g., DOPC, DPPC, Cholesterol)

-

This compound

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator or a gentle stream of nitrogen gas

-

Extruder or sonicator

-

Size exclusion chromatography column (optional, for purification)

Procedure:

-

Lipid Mixture Preparation:

-

In a round-bottom flask, dissolve the primary lipids and this compound in the organic solvent.

-

A typical molar ratio for labeling is between 0.5 and 1 mol% of this compound relative to the total lipid concentration.[5][7][8] For example, for a DOPC:Cholesterol liposome formulation of 54:45, 1 mol% of this compound would be added.[5][7]

-

-

Lipid Film Formation:

-

Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen gas.

-

This will result in a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Vortexing or gentle shaking will cause the lipid film to swell and form multilamellar vesicles (MLVs).

-

-

Liposome Sizing:

-

Purification (Optional):

-

To remove any unincorporated this compound or other impurities, the liposome suspension can be passed through a size exclusion chromatography column.

-

Labeling of Live Cell Membranes

This protocol provides a general guideline for labeling the plasma membrane of live cells. Optimal conditions may vary depending on the cell type.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

This compound

-

DMSO or ethanol for stock solution preparation

-

Live-cell imaging medium or balanced salt solution (e.g., HBSS, PBS)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[2] Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Dilute the stock solution in a pre-warmed (37°C) live-cell imaging medium or a balanced salt solution to the desired final working concentration.

-

A typical starting concentration is in the range of 1 to 5 µM.[11] The optimal concentration should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity.

-

-

Cell Labeling:

-

Wash the cells once with the pre-warmed imaging medium.

-

Remove the medium and add the this compound working solution to the cells.

-

Incubate the cells for 5 to 20 minutes at 37°C.[11] The incubation time may need to be optimized.

-

-

Washing:

-

Remove the labeling solution and wash the cells two to three times with the pre-warmed imaging medium to remove any unincorporated dye.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~580-595 nm, emission ~610-620 nm).[8]

-

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the design and evaluation of lipid-based drug delivery systems such as liposomes. By incorporating this compound into the liposome bilayer, researchers can:

-

Track Biodistribution and Cellular Uptake: The fluorescence of this compound allows for the visualization and quantification of liposome accumulation in tissues and uptake by target cells using techniques like fluorescence microscopy and flow cytometry.[6]

-

Study Liposome-Cell Interactions: The fate of liposomes, including binding to the cell surface, internalization pathways (e.g., endocytosis), and intracellular trafficking, can be monitored in real-time.[6]

-

Assess Formulation Stability: Changes in the fluorescence properties of this compound can potentially provide insights into the stability and integrity of liposomes in biological environments.

References

- 1. biotium.com [biotium.com]

- 2. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]

- 3. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg [thermofisher.com]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. astorscientific.us [astorscientific.us]

- 6. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]

- 9. astorscientific.us [astorscientific.us]

- 10. tribioscience.com [tribioscience.com]

- 11. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Texas Red DHPE Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent lipid probe, and its applications in cell biology. We will delve into its core principles, provide detailed experimental protocols, and offer insights into data interpretation and potential challenges.

Introduction to Texas Red DHPE

This compound is a rhodamine-labeled glycerophosphoethanolamine (B1239297) lipid that integrates into cellular membranes, allowing for the visualization and tracking of various dynamic processes.[1] Its bright red fluorescence, with excitation and emission maxima around 595 nm and 615 nm respectively, makes it a popular choice for fluorescence microscopy.[2][3] A key feature of this compound is its utility as a fluorescence resonance energy transfer (FRET) acceptor, often paired with donor fluorophores like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[1] This property is fundamental to its application in studying membrane fusion. Furthermore, its lipophilic nature allows for the tracking of membrane trafficking events such as endocytosis and the visualization of specialized membrane microdomains like lipid rafts.

Quantitative Data

A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Chemical Name | N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt | [1] |

| Molecular Weight | ~1380.77 g/mol | [1] |

| Excitation Maximum | ~595 nm | [2][3] |

| Emission Maximum | ~615 nm | [2][3] |

| Recommended Laser Lines | 561 nm or 594 nm | [2] |

| Solubility | Chloroform, DMSO | [1][3] |

| Storage | -20°C, protected from light | [1] |

Core Applications and Experimental Protocols

This section details the primary applications of this compound in cell biology and provides step-by-step experimental protocols.

Membrane Fusion Assays using FRET

One of the principal applications of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET). In this assay, one population of lipid vesicles is labeled with a FRET donor, typically NBD-PE, and an acceptor, this compound. When these probes are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Texas Red), leading to acceptor fluorescence and quenching of the donor fluorescence. Upon fusion with an unlabeled vesicle population, the probes are diluted in the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.[4]

Detailed Protocol:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Grow cells to the desired confluency.

-

-

Labeling:

-

Prepare a working solution of this compound in a serum-free medium or an appropriate buffer (e.g., HBSS). A typical starting concentration is 5-10 µM.

-

Wash the cells once with the serum-free medium.

-

Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

-

[5]3. Induction and Imaging:

- Wash the cells to remove excess dye.

- If studying receptor-mediated endocytosis, add the specific ligand to stimulate internalization.

- Image the cells using a fluorescence microscope equipped with a suitable filter set for Texas Red (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).

- Acquire time-lapse images to track the movement of fluorescently labeled vesicles from the plasma membrane into the cytoplasm.

Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. This compound can be used to visualize these domains, often in conjunction with other raft markers like the cholera toxin B subunit (CTB), which binds to the ganglioside GM1, a component of lipid rafts. B[6]y co-localizing this compound with a known raft marker, researchers can study the distribution and dynamics of these microdomains.

Lipid Raft Visualization Workflow

Detailed Protocol:

-

Cell Preparation:

-

Grow cells on coverslips as described for endocytosis tracking.

-

-

Labeling and Staining:

-

Label the cells with this compound as described in the endocytosis protocol.

-

After washing, incubate the cells with a fluorescently labeled cholera toxin B subunit (e.g., FITC-CTB or Alexa Fluor 488-CTB) at a concentration of 1-5 µg/mL for 30-60 minutes on ice to label the plasma membrane rafts.

-

[7]3. Imaging and Analysis:

- Wash the cells to remove unbound CTB.

- Image the cells using a fluorescence microscope with appropriate filter sets for both Texas Red and the CTB fluorophore.

- Analyze the images for co-localization between the this compound signal and the CTB signal. Regions of high co-localization are indicative of lipid rafts.

Potential Artifacts and Troubleshooting

While a powerful tool, the use of this compound is not without potential challenges.

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | Excess unbound probe. | Ensure thorough washing steps after labeling. Optimize the probe concentration; use the lowest effective concentration. |

| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and intensity. Use an anti-fade mounting medium for fixed cells. Consider using more photostable alternatives if photobleaching is severe. |

| Non-specific Staining | Probe aggregation or binding to non-membrane structures. | Ensure the probe is fully solubilized in the working solution. Use BSA in the incubation buffer to block non-specific binding sites. |

| Alteration of Membrane Properties | High concentrations of the lipid probe can potentially alter membrane fluidity or organization. | Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio. |

| Spectral Bleed-through in Multi-color Imaging | Overlap between the emission spectrum of Texas Red and the excitation spectrum of another fluorophore. | Use appropriate filter sets with narrow bandpass filters to minimize spectral overlap. Perform spectral unmixing if the microscope is equipped with this capability. |

Conclusion

This compound remains a valuable and widely used tool in cell biology for investigating the dynamic nature of cellular membranes. Its utility in FRET-based fusion assays, tracking endocytic pathways, and visualizing lipid rafts provides researchers with a powerful means to explore fundamental cellular processes. By understanding the principles behind its application and following optimized protocols, scientists can leverage the capabilities of this fluorescent lipid probe to gain deeper insights into the intricate workings of the cell.

References

- 1. biotium.com [biotium.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]

- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 6. Cholera toxin binds to lipid rafts but has a limited specificity for ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

Texas Red DHPE: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Texas Red™ DHPE (N-(Texas Red Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt). This fluorescent lipid probe is a vital tool for investigating membrane dynamics, fusion events, and cellular trafficking. This document consolidates key data, presents detailed experimental protocols, and offers visualizations of experimental workflows to support its effective use in research and development.

Core Properties of Texas Red DHPE

This compound is a glycerophosphoethanolamine (B1239297) lipid where the head group is covalently linked to the bright, red-fluorescent dye, Texas Red™. This structure allows for its seamless integration into lipid bilayers, making it an excellent tracer for membrane studies.

Physicochemical and Spectral Characteristics

Quantitative data for this compound has been compiled from various sources to provide a clear reference for experimental design.

| Property | Value | Citation(s) |

| Chemical Formula | C₇₄H₁₁₇N₄O₁₄PS₂ | [1][2] |

| Molecular Weight | 1380.77 g/mol | [1][2] |

| CAS Number | 187099-99-6 | [1] |

| Appearance | Dark solid | [1] |

| Solubility | Chloroform, DMSO, 100% Ethanol (B145695) | [1] |

| Excitation Maximum (λex) | ~582 nm (in Methanol), ~595 nm | [1] |

| Emission Maximum (λem) | ~601 nm (in Methanol), ~615 nm | [1] |

| Storage Conditions | -20°C, protected from light, desiccated | [1] |

Experimental Protocols and Applications

This compound is a versatile tool employed in a range of biophysical and cell biology applications. Below are detailed protocols for its most common uses.

Membrane Labeling of Liposomes and Cells

This compound can be incorporated into artificial lipid bilayers (liposomes) or used to label the plasma membrane of living cells.

Protocol for Liposome (B1194612) Incorporation:

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the desired lipids (e.g., POPC, DPPC) in chloroform.

-

Add this compound to the lipid mixture. A final concentration of 0.5-2 mol% of the fluorescent lipid is typically sufficient.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask's interior.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Extrusion:

-

Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

To form small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

Protocol for Cell Membrane Labeling:

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

-

Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS, serum-free medium) to the final working concentration (typically 1-5 µM).

-

-

Cell Staining:

-

Wash the cultured cells twice with the staining buffer.

-

Incubate the cells with the this compound staining solution at 4°C for 10-15 minutes to label the outer leaflet of the plasma membrane. Incubation at lower temperatures minimizes endocytosis.

-

Wash the cells three times with cold staining buffer to remove any unbound probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm).

-

FRET-Based Membrane Fusion Assay

This compound is commonly used as a FRET (Förster Resonance Energy Transfer) acceptor in conjunction with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to monitor membrane fusion events.

Principle: When donor (NBD-PE) and acceptor (this compound) probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Upon fusion with an unlabeled membrane, the probes diffuse over a larger area, increasing the distance between them and leading to a decrease in FRET efficiency (i.e., an increase in donor fluorescence and a decrease in acceptor fluorescence).

Protocol:

-

Prepare Labeled and Unlabeled Vesicles:

-

Prepare one population of liposomes co-labeled with NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 1 mol% of each probe).

-

Prepare a second population of unlabeled liposomes.

-

-

Initiate Fusion:

-

Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.

-

Induce fusion using a fusogenic agent (e.g., polyethylene (B3416737) glycol (PEG), calcium ions for vesicles containing negatively charged lipids, or specific proteins).

-

-

Monitor Fluorescence:

-

Excite the donor (NBD-PE) at its excitation maximum (~460 nm).

-

Simultaneously monitor the fluorescence emission of both the donor (~535 nm) and the acceptor (~615 nm) over time.

-

A decrease in the acceptor emission and a simultaneous increase in the donor emission indicate membrane fusion.

-

Caption: Workflow for a FRET-based membrane fusion assay.

Tracking Endocytosis

The internalization of this compound from the plasma membrane can be used to visualize and quantify endocytic pathways.

Protocol:

-

Cell Labeling:

-

Label the plasma membrane of cells with this compound as described in section 2.1, typically at 4°C to inhibit initial internalization.

-

-

Initiate Endocytosis:

-

After washing away the unbound probe, warm the cells to 37°C to allow endocytosis to proceed.

-

-

Time-Lapse Imaging:

-

Acquire fluorescence images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the fluorescent lipid into endocytic vesicles and its transport to various intracellular compartments.

-

-

Co-localization Studies (Optional):

-

To identify the nature of the endocytic compartments, cells can be co-stained with markers for specific organelles, such as early endosomes (e.g., anti-EEA1 antibody, Rab5-GFP), late endosomes (e.g., anti-LAMP1 antibody, Rab7-GFP), or lysosomes (e.g., LysoTracker™).

-

Caption: Generalized workflow for tracking endocytosis using this compound.

Conclusion

This compound remains an invaluable tool for researchers in cell biology and drug development. Its well-characterized spectral properties and its ability to faithfully mimic the behavior of natural phospholipids (B1166683) make it a reliable probe for a multitude of applications. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating complex biological processes at the membrane level.

References

A Technical Guide to Förster Resonance Energy Transfer (FRET) using Texas Red DHPE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET) with a specific focus on the application of Texas Red™ DHPE as an acceptor fluorophore in membrane studies. This document details the core principles of FRET, experimental protocols for lipid mixing assays, and the quantitative analysis of FRET data.

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore.[1] When a donor fluorophore is excited, it can transfer its excitation energy to an acceptor molecule in close proximity (typically 1-10 nanometers) without the emission of a photon.[2] This phenomenon, often referred to as a "molecular ruler," is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and the dynamics of biological processes.[3][4]

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[4] For FRET to occur, several conditions must be met:

-

The donor and acceptor molecules must be in close spatial proximity.[2]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[2]

-

The transition dipole moments of the donor and acceptor must be favorably oriented.

In the context of membrane biology, FRET is widely employed to monitor events such as membrane fusion and lipid mixing. A common strategy involves labeling a population of vesicles with both a donor and an acceptor lipid probe. Upon fusion with an unlabeled vesicle population, the average distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency. This change in FRET can be monitored by measuring the fluorescence emission of the donor and acceptor.[5][6]

Texas Red™ DHPE as a FRET Acceptor

Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid commonly used as a FRET acceptor in membrane-based assays.[7] It is often paired with a donor fluorophore such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[5]

Key properties of Texas Red™ DHPE that make it suitable for FRET studies include:

-

Spectral Properties: It has an excitation maximum around 582 nm and an emission maximum around 601 nm in methanol, which overlaps well with the emission spectrum of donors like NBD-PE.[7]

-

Lipid Anchor: The DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid anchor ensures its stable incorporation into lipid bilayers.

-

Slow Flip-Flop Rate: As a double-tailed phospholipid-based label, Texas Red-DHPE exhibits a much slower rate of translocation (flip-flop) between the inner and outer leaflets of a lipid bilayer compared to single-tailed probes. This property is advantageous for studying distinct outer and inner leaflet fusion events.[8]

Experimental Design: Lipid Mixing Assay

A common application of FRET with Texas Red DHPE is the lipid mixing assay, used to study membrane fusion. The general principle involves preparing a population of liposomes co-labeled with a FRET donor (e.g., NBD-PE) and acceptor (this compound) and inducing their fusion with a population of unlabeled liposomes.

Principle of the Lipid Mixing Assay

The workflow for a typical lipid mixing assay is depicted below.

References

- 1. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liposome preparation protocol v1 [protocols.io]

- 4. odr.chalmers.se [odr.chalmers.se]

- 5. Lipid transfer assay [protocols.io]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

Texas Red DHPE: An In-depth Technical Guide to its Spectroscopic Properties and Applications in Membrane Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a widely utilized fluorescent lipid probe. This document details its core spectroscopic characteristics, provides in-depth experimental protocols for its application, and visualizes its role in key biological processes.

Core Spectroscopic and Physical Properties

Texas Red DHPE is a phospholipid labeled on its headgroup with the bright, red-fluorescent Texas Red dye. Its spectral properties are crucial for designing and interpreting fluorescence-based assays. The table below summarizes the key quantitative data for this compound. It is important to note that the excitation and emission maxima can exhibit slight variations depending on the solvent environment.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~582 - 596 nm | Methanol, PBS |

| Emission Maximum (λem) | ~601 - 615 nm | Methanol, PBS |

| Extinction Coefficient (ε) | ~85,000 - 116,000 M⁻¹cm⁻¹ | at ~596 nm |

| Quantum Yield (Φ) | 0.93 - 0.97 | PBS, Ethanol |

| Molecular Weight | ~1380.77 g/mol | |

| Solubility | DMSO, Chloroform |

Applications in Cellular and Membrane Biology

This compound is a versatile tool for investigating the structure and dynamics of lipid bilayers. Its primary applications include:

-

Fluorescence Resonance Energy Transfer (FRET) Assays: this compound is frequently employed as a FRET acceptor.[1] When paired with a suitable donor fluorophore, such as NBD-PE (7-nitrobenz-2-oxa-1,3-diazol-4-yl-phosphatidylethanolamine), FRET can be used to monitor processes that alter the distance between the donor and acceptor, such as membrane fusion and lipid transfer.[2][3]

-

Membrane Fusion and Trafficking: The dequenching of fluorescence upon the fusion of labeled vesicles with unlabeled membranes provides a robust method for studying membrane fusion events.[2] This technique has been instrumental in elucidating the mechanics of processes like endocytosis, exocytosis, and viral entry.[1]

-

Lipid Domain and Raft Studies: As a lipid analog, this compound can be incorporated into model membranes and cellular systems to visualize the distribution and dynamics of lipid domains, including lipid rafts. However, it is crucial to consider that the fluorescent label itself may have a minor influence on the properties of the lipid bilayer.

Experimental Protocols

Protocol 1: In Vitro SNARE-Mediated Liposome (B1194612) Fusion Assay using FRET

This protocol describes a bulk FRET assay to monitor the fusion of two populations of liposomes, one representing a vesicle (v-liposome) and the other a target membrane (t-liposome), driven by SNARE proteins.

Materials:

-

v-SNARE protein (e.g., VAMP2/Synaptobrevin)

-

t-SNARE proteins (e.g., Syntaxin, SNAP-25)

-

Lipids (e.g., POPC, DOPS)

-

NBD-PE (FRET donor)

-

This compound (FRET acceptor)

-

Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)

-

Detergent (e.g., n-Dodecyl-β-D-maltoside)

-

Size-exclusion chromatography column

-

Fluorometer

Methodology:

-

Liposome Preparation:

-

Prepare two lipid mixtures in chloroform. For the v-liposomes, include 1.5 mol% NBD-PE and 1.5 mol% this compound along with the bulk lipids. The t-liposomes will be unlabeled.

-

Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid films with buffer to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

-

-

Proteoliposome Reconstitution:

-

Solubilize the prepared liposomes and the purified SNARE proteins with a detergent.

-

Mix the solubilized components (v-SNAREs with labeled liposomes, t-SNAREs with unlabeled liposomes).

-

Remove the detergent slowly using dialysis or bio-beads to allow the proteins to insert into the liposome membranes, forming proteoliposomes.

-

Purify the proteoliposomes from unincorporated proteins using size-exclusion chromatography.

-

-

FRET-Based Fusion Assay:

-

In a fluorometer cuvette, mix the v-SNARE proteoliposomes and t-SNARE proteoliposomes at a desired ratio (e.g., 1:9).

-

Set the fluorometer to excite the NBD donor (e.g., at 465 nm) and monitor the emission of both the NBD donor (e.g., at 530 nm) and the Texas Red acceptor (e.g., at 610 nm) over time.

-

Initiate the fusion reaction (e.g., by adding Ca²⁺ if studying calcium-triggered fusion).

-

As fusion occurs, the NBD-PE and this compound from the v-liposomes will diffuse into the larger membrane area of the fused vesicle, increasing the average distance between them. This leads to a decrease in FRET, resulting in an increase in NBD fluorescence and a decrease in Texas Red fluorescence.

-

-

Data Analysis:

-

Normalize the NBD fluorescence intensity. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes and eliminate FRET.

-

The increase in NBD fluorescence over time reflects the rate and extent of membrane fusion.

-

Protocol 2: Live-Cell Imaging of Endocytosis

This protocol provides a general framework for visualizing the internalization of this compound into live cells to study endocytic pathways.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

-

Fluorescence microscope with live-cell imaging capabilities (temperature and CO₂ control)

-

(Optional) Fluorescently tagged markers for specific endocytic pathways (e.g., GFP-clathrin, GFP-caveolin)

-

(Optional) Pharmacological inhibitors of endocytosis

Methodology:

-

Cell Preparation:

-

Plate cells at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

If co-transfecting with fluorescent protein markers, do so 24-48 hours before imaging.

-

-

Labeling with this compound:

-

Prepare a working solution of this compound in the imaging medium. The final concentration will need to be optimized but is typically in the low micromolar range.

-

Wash the cells once with pre-warmed imaging medium.

-

Incubate the cells with the this compound solution at 37°C for a specified time (e.g., 5-30 minutes) to allow for internalization.

-

-

Live-Cell Imaging:

-

Wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe from the plasma membrane.

-

Place the dish on the microscope stage equipped with an environmental chamber.

-

Acquire images using appropriate filter sets for Texas Red (and any other fluorophores). Time-lapse imaging can be used to track the movement of internalized vesicles.

-

-

Analysis and Interpretation:

-

Observe the localization of the this compound signal. Initially, it will label the plasma membrane, and over time, it will appear in intracellular puncta corresponding to endocytic vesicles.

-

If using co-localization markers, analyze the overlap between the this compound signal and markers for specific endocytic pathways.

-

If using inhibitors, compare the internalization of this compound in treated versus untreated cells to infer the involvement of specific pathways.

-

Visualizing Biological Processes with Graphviz

SNARE-Mediated Membrane Fusion

The following diagram illustrates the key steps in SNARE-mediated membrane fusion, a process that can be monitored using a FRET pair like NBD-PE and this compound.

Caption: Workflow of SNARE-mediated membrane fusion and the corresponding FRET state.

Experimental Workflow for FRET-Based Fusion Assay

This diagram outlines the major steps involved in conducting the in vitro SNARE-mediated liposome fusion assay described in Protocol 1.

Caption: Experimental workflow for the in vitro FRET-based membrane fusion assay.

References

The In-Depth Mechanism of Texas Red DHPE Insertion into Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the insertion of Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) into lipid bilayer membranes. This compound is a widely utilized fluorescent lipid probe for investigating membrane structure, dynamics, and trafficking. Understanding its insertion mechanism is critical for the accurate interpretation of experimental data and the design of robust membrane-based assays.

Core Principles of this compound Membrane Insertion

The insertion of this compound into a lipid bilayer is a spontaneous process driven by favorable thermodynamic considerations. The molecule itself is amphipathic, consisting of a hydrophilic Texas Red headgroup and a hydrophobic dihexadecanoyl (DHPE) lipid tail. This dual nature is the primary driver for its partitioning from an aqueous environment into the anisotropic environment of the lipid membrane.

The overall mechanism can be conceptualized as a multi-step process:

-

Aqueous Phase Dynamics: In aqueous solution, this compound molecules exist as monomers or in small aggregates, depending on the concentration.

-

Interfacial Adsorption: The initial contact with the membrane surface is likely mediated by a combination of electrostatic and hydrophobic interactions. The zwitterionic phosphate (B84403) group of the DHPE anchor and the charged sulfonyl group of the Texas Red moiety can interact with the polar headgroups of the membrane lipids.

-

Hydrophobic Insertion: The hydrophobic dihexadecanoyl lipid tails of DHPE are driven to partition into the nonpolar core of the lipid bilayer to minimize their contact with water. This is the primary thermodynamic driving force for insertion.

-

Final Accommodation: Once inserted, the this compound molecule orients itself within the bilayer to satisfy the energetic requirements of both its hydrophobic and hydrophilic components. Molecular dynamics simulations suggest that the Texas Red fluorophore resides in the upper acyl chain region of the bilayer, near the lipid headgroup interface.[1] This positioning minimizes the exposure of the hydrophobic lipid tails to the aqueous phase while allowing the polar headgroup to remain hydrated.

The following diagram illustrates the proposed insertion pathway:

References

Texas Red DHPE solubility and handling instructions

An In-depth Technical Guide to Texas Red DHPE: Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid widely utilized in membrane and lipid research. Its bright red fluorescence makes it an excellent tool for various applications, including membrane fusion assays, lipid trafficking studies, and as an acceptor in Förster Resonance Energy Transfer (FRET) experiments. Proper understanding of its solubility and handling is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the technical data, handling protocols, and safety precautions for this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇₄H₁₁₇N₄O₁₄PS₂ |

| Molecular Weight | ~1381 g/mol [1][2] |

| CAS Number | 187099-99-6[1][3][4] |

| Appearance | Dark solid[4][5][6] |

| Excitation Maximum (in Methanol) | ~582 - 595 nm[4][7][8] |

| Emission Maximum (in Methanol) | ~601 - 615 nm[4][7][8] |

Solubility of this compound

This compound is a lipophilic molecule and is generally insoluble in aqueous solutions. Its solubility in common organic solvents is crucial for the preparation of stock solutions.

| Solvent | Solubility and Concentration Notes |

| Chloroform (B151607) | Soluble.[4][5][6] A concentration of approximately 10 mg/mL can be achieved, similar to other DHPE-labeled lipids.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble.[7][8] Stock solutions of 1 mM and 5 mM can be readily prepared.[7] |

| Ethanol (100%) | Soluble. Concentrated stock solutions of 1–2 mg/mL can be prepared. Sonication may be required to fully dissolve the compound.[2] |

Handling and Storage Instructions

Proper handling and storage are essential to maintain the integrity and performance of this compound.

Storage:

-

The material should be stored desiccated to prevent degradation from moisture.[2]

-

The gradual accumulation of moisture may lead to aggregation of the reagent over time.[2]

Handling:

-

Allow the vial to warm to room temperature before opening to minimize moisture condensation.

-

When handling the solid compound, avoid dust formation.[3]

-

Use personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

-

Avoid contact with skin, eyes, and clothing.[1] In case of contact, wash the affected area with copious amounts of water.[3]

-

Do not breathe in the dust, fume, gas, mist, vapors, or spray.[1]

-

For stock solutions, use tightly sealed vials to prevent solvent evaporation, especially for volatile solvents like ethanol.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

-

This compound solid

-

Anhydrous solvent (Chloroform, DMSO, or 100% Ethanol)

-

Glass vial with a PTFE-lined cap

-

Vortexer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Carefully weigh the desired amount of this compound or use the entire contents of a pre-weighed vial.

-

Add the appropriate volume of the chosen solvent to achieve the desired concentration (refer to the solubility table). For example, to prepare a 1 mM stock solution in DMSO, add 723.67 µL of DMSO to 1 mg of this compound.[7]

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

-

If necessary, sonicate the solution for a few minutes to aid in dissolution, particularly when using ethanol.[2]

-

Store the stock solution at -20°C, protected from light.

Incorporation of this compound into Liposomes

This protocol describes the thin-film hydration method for preparing liposomes containing this compound.

Materials:

-

Primary lipid(s) (e.g., DOPC, DOPS) in chloroform

-

This compound stock solution in chloroform

-

Round-bottom flask

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

-

Hydration buffer (e.g., PBS)

-

Extruder with polycarbonate membranes of the desired pore size

Procedure:

-

In a clean round-bottom flask, combine the desired amount of the primary lipid(s) and the this compound stock solution. The final concentration of this compound is typically in the range of 0.1 to 2 mol%.

-

Mix the lipids thoroughly.

-

Remove the chloroform using a rotary evaporator or by slowly rotating the flask under a gentle stream of inert gas. This will form a thin lipid film on the wall of the flask.

-

Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.[1]

-

Hydrate the lipid film by adding the desired volume of hydration buffer. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid.

-

Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Visualizations

Experimental Workflow for Liposome Labeling

Caption: Workflow for preparing this compound-labeled liposomes.

Principle of FRET with this compound as an Acceptor

Caption: FRET using NBD-PE (donor) and this compound (acceptor).

Safety Precautions

The hazards of this compound have not been thoroughly investigated.[3] Therefore, it is recommended to handle this chemical with caution.[3] Standard laboratory safety practices should be followed. In case of exposure, seek medical advice.[3] Collect and dispose of all waste in accordance with applicable laws.[3] For more detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. biocompare.com [biocompare.com]

- 5. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg [thermofisher.com]

- 6. Texas Red 1,2-双十六烷酰基-sn-甘油-3磷酸乙醇胺, 三乙基铵盐 (this compound) 1 mg | Buy Online | Invitrogen™ [thermofisher.cn]

- 7. Texas Red-DHPE | CAS 187099-99-6 | AAT Bioquest | Biomol.com [biomol.com]

- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to Safety Considerations for Working with Texas Red DHPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental applications of Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt). This fluorescently labeled phospholipid is a valuable tool in cellular and molecular biology, primarily utilized for tracing membrane dynamics. Adherence to proper safety protocols is crucial when working with this and any other laboratory chemical.

Chemical and Physical Properties

This compound is a rhodamine-labeled glycerophosphoethanolamine (B1239297) lipid.[1] Its fluorescent properties make it a powerful tool for visualizing lipid bilayers. A summary of its key physical and spectral properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇₄H₁₁₇N₄O₁₄PS₂ | [2] |

| Molecular Weight | 1380.77 g/mol | [2] |

| Appearance | Dark solid | [2] |

| Solubility | Chloroform, DMSO, 100% Ethanol | [2][3][4] |

| Excitation Maximum (λex) | ~582-595 nm | [2][5] |

| Emission Maximum (λem) | ~601-615 nm | [2][5] |

| CAS Number | 187099-99-6 | [2] |

Hazard Identification and Toxicity

The hazards of this compound have not been thoroughly investigated.[6] Therefore, it should be handled with caution, assuming it is potentially harmful. The Safety Data Sheet (SDS) indicates that there is no established occupational exposure limit.[6]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled.[6]

-

Ingestion: May be harmful if swallowed.[6]

-

Skin Contact: May cause skin irritation in susceptible individuals.[6]

-

Eye Contact: May cause eye irritation in susceptible individuals.[6]

Due to the lack of comprehensive toxicological data, it is imperative to minimize exposure through appropriate handling and the use of personal protective equipment.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Temperature: Store at -20°C for long-term stability.[2]

-

Light: Protect from light to prevent photobleaching of the fluorescent dye.[2]

-

Moisture: Store in a dry, desiccated environment. The gradual accumulation of moisture can promote aggregation.[4]

-

Container: Keep the container tightly sealed.

Experimental Protocols and Applications

This compound is widely used as a fluorescent probe in various cell biology applications, most notably in Fluorescence Resonance Energy Transfer (FRET) assays to study membrane fusion and in tracking endocytosis.[2][7]

General Workflow for Liposome Preparation and Labeling

The following diagram outlines a general workflow for preparing and labeling liposomes with this compound.

References

- 1. thomassci.com [thomassci.com]

- 2. biotium.com [biotium.com]

- 3. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]

- 4. Invitrogen Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (this compound) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. Texas Red-DHPE | CAS 187099-99-6 | AAT Bioquest | Biomol.com [biomol.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Texas Red-DHPE - Biotium [bioscience.co.uk]

Methodological & Application

Application Notes: Texas Red DHPE Protocol for Membrane Fusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental cellular process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking. The ability to accurately monitor membrane fusion in real-time is crucial for understanding these mechanisms and for the development of therapeutics that target these pathways. This application note details a robust and widely used in vitro method for studying membrane fusion: a lipid-mixing assay based on Förster Resonance Energy Transfer (FRET) using the fluorescent lipid probes N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) as the donor and Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE) as the acceptor.

The principle of this assay relies on the dequenching of the NBD-PE fluorescence upon membrane fusion.[1][2] In this system, two populations of liposomes (or other membrane vesicles) are prepared: a "labeled" population containing both NBD-PE and this compound, and an "unlabeled" population. In the labeled liposomes, the close proximity of the two fluorophores allows for efficient FRET, where the energy from the excited NBD-PE is transferred to the this compound, quenching the NBD-PE fluorescence. When the labeled and unlabeled liposomes fuse, the lipid probes from the labeled liposomes are diluted into the larger membrane area of the fused vesicle.[1] This increased distance between the NBD-PE and this compound molecules reduces FRET efficiency, leading to an increase in the fluorescence emission of NBD-PE. This dequenching of NBD fluorescence is directly proportional to the extent of membrane fusion.

Core Principle: FRET-Based Dequenching

The signaling pathway, or more accurately, the photophysical principle of the assay is illustrated below. Excitation of the donor fluorophore (NBD-PE) leads to energy transfer to the acceptor (this compound) when they are in close proximity, resulting in quenched donor fluorescence. Upon fusion with an unlabeled membrane, the probes are diluted, increasing the inter-probe distance and disrupting FRET, which in turn leads to an increase in donor fluorescence.

Caption: FRET mechanism in the membrane fusion assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound membrane fusion assay using liposomes. These values may require optimization depending on the specific experimental system.

| Parameter | Typical Value | Notes |

| Labeled Liposome (B1194612) Composition | ||

| NBD-PE Concentration | 0.5 - 1.5 mol% | Both probes are incorporated into the same "labeled" liposome population.[3] |

| This compound Concentration | 0.5 - 1.5 mol% | Equal molar ratios of donor and acceptor are commonly used.[3] |

| Assay Conditions | ||

| Labeled to Unlabeled Liposome Ratio | 1:9 to 1:10 (molar ratio) | An excess of unlabeled liposomes is required for effective probe dilution.[4] |

| Total Lipid Concentration | 20 - 100 µM | The final concentration in the reaction cuvette.[4] |

| Incubation Temperature | 25 - 37 °C | Should be above the phase transition temperature of the lipids used. |

| Fluorescence Spectrometer Settings | ||

| NBD-PE Excitation Wavelength | ~460-470 nm | [4][5][6] |

| NBD-PE Emission Wavelength | ~530-540 nm | [4][5][6] |

| Slit Widths (Excitation/Emission) | 5 nm / 5 nm | Narrow slit widths are recommended to minimize background and scattering. |

Experimental Protocol

This protocol provides a detailed methodology for performing a liposome-based membrane fusion assay.

Materials and Reagents

-

Phospholipids (B1166683) (e.g., POPC, DOPS)

-

NBD-PE (in chloroform)

-

This compound (in chloroform)

-

Organic solvent (chloroform)

-

Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

-

Fluorometer with temperature control

-

Detergent (e.g., 10% (w/v) Triton X-100 or n-Dodecyl-β-D-maltoside (DDM))

Liposome Preparation

-

Preparation of Lipid Films:

-

Labeled Liposomes: In a glass test tube, combine the desired phospholipids with NBD-PE and this compound (e.g., at a molar ratio of 97:1.5:1.5).

-

Unlabeled Liposomes: In a separate glass test tube, add only the phospholipids.

-

Evaporate the chloroform (B151607) under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tubes.

-

Place the tubes under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the appropriate volume of hydration buffer to each tube to achieve the desired final lipid concentration (e.g., 1-5 mM).

-

Hydrate the lipid films by vortexing vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to 10-15 freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Pass the liposome suspension through the extruder 11-21 times to generate LUVs with a uniform diameter. The solution should become clearer.

-

Membrane Fusion Assay

-

Setup:

-

Equilibrate the fluorometer to the desired temperature (e.g., 37°C).

-

Set the excitation and emission wavelengths to ~460 nm and ~535 nm, respectively.[4]

-

-

Baseline Fluorescence (F0):

-

In a quartz cuvette, add the hydration buffer.

-

Add the labeled liposomes (e.g., to a final concentration of 5 µM) and unlabeled liposomes (e.g., to a final concentration of 45 µM) for a 1:9 ratio.[4]

-

Record the initial fluorescence intensity (F0) for 1-2 minutes to establish a stable baseline. This represents 0% fusion.

-

-

Initiation of Fusion:

-

Add the fusogenic agent (e.g., protein, peptide, ion) to the cuvette and mix gently.

-

Immediately begin recording the fluorescence intensity (Ft) over time until the signal plateaus, indicating the completion of the fusion reaction.

-

-

Maximum Fluorescence (Fmax):

-

To determine the fluorescence intensity corresponding to 100% fusion, add a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the cuvette to completely disrupt all liposomes and dilute the probes.

-

Record the final, maximum fluorescence intensity (Fmax).

-

Data Analysis

The percentage of membrane fusion at a given time point (t) can be calculated using the following formula:

% Fusion = [ (Ft - F0) / (Fmax - F0) ] * 100

Where:

-

Ft is the fluorescence intensity at time t.

-

F0 is the initial fluorescence intensity (0% fusion).

-

Fmax is the maximum fluorescence intensity after detergent lysis (100% fusion).

Experimental Workflow

The following diagram outlines the key steps in the this compound membrane fusion assay.

References

- 1. mpikg.mpg.de [mpikg.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]

- 5. Lipid transfer assay [protocols.io]

- 6. mdpi.com [mdpi.com]

Tracking Endocytosis with Texas Red DHPE: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. The ability to accurately track and quantify endocytosis is crucial for understanding a wide range of biological processes and for the development of novel therapeutics that target cellular uptake pathways. Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid that serves as an excellent probe for monitoring endocytosis.[1] This lipophilic dye readily inserts into the outer leaflet of the plasma membrane, and its internalization can be tracked over time using fluorescence microscopy, providing a quantitative measure of endocytic activity.

This application note provides a detailed step-by-step guide for tracking endocytosis in live cells using Texas Red DHPE. It includes protocols for cell preparation, labeling, induction of endocytosis, and image acquisition, as well as guidelines for data analysis and visualization.

Principle of the Assay

The assay is based on the labeling of the plasma membrane with this compound. This fluorescent lipid analogue incorporates into the cell membrane, resulting in a bright and uniform fluorescent signal at the cell periphery. Upon induction of endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. These endocytic vesicles carry the this compound probe into the cell. The internalization of the fluorescent probe can be visualized and quantified as the appearance of fluorescent puncta within the cytoplasm and a corresponding decrease in fluorescence at the plasma membrane over time.

Materials and Reagents

-

Texas Red™ DHPE (e.g., Thermo Fisher Scientific, Cat. No. T1395MP)

-

Adherent mammalian cell line of choice (e.g., HeLa, COS-7, CHO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)

-

Reagent for inducing endocytosis (optional, e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), growth factors, or hypertonic sucrose (B13894) solution)

-

Glass-bottom imaging dishes or coverslips

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Texas Red.

Experimental Protocols

Cell Preparation

-

Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

Labeling of Plasma Membrane with this compound

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol (B145695) at a concentration of 1-5 mM.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging solution to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. The optimal incubation time should be minimized to ensure specific labeling of the plasma membrane.

-

-

Washing:

-

Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unincorporated dye. After the final wash, add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

-

Induction and Tracking of Endocytosis

-

Baseline Imaging:

-

Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).

-

Acquire initial images of the labeled cells to establish the baseline fluorescence at the plasma membrane (Time 0).

-

-

Induction of Endocytosis (Optional):

-

To study stimulated endocytosis, add the inducing agent (e.g., PMA at 100-200 nM) to the imaging medium.

-

For constitutive endocytosis, no inducing agent is needed.

-

-

Time-Lapse Imaging:

-

Immediately after adding the inducing agent (or after baseline imaging for constitutive endocytosis), begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes, or as experimentally determined.

-

Use the appropriate filter set for Texas Red (Excitation/Emission: ~582/601 nm).[1]

-

Image Acquisition and Settings

-

Microscope: A confocal or widefield fluorescence microscope equipped for live-cell imaging is recommended.

-

Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.

-

Excitation/Emission: Use a filter set appropriate for Texas Red, such as a TRITC or Texas Red filter set.

-

Image Acquisition Settings:

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and the shortest possible exposure times that provide a good signal-to-noise ratio.

-

Acquire images at a single focal plane through the center of the cells to visualize both the plasma membrane and intracellular vesicles.

-

Data Presentation and Analysis

Quantitative analysis of endocytosis can be performed by measuring the change in fluorescence intensity over time.

Quantitative Data Summary

The following table provides a representative example of how to structure quantitative data from a this compound endocytosis tracking experiment.

| Time (minutes) | Mean Plasma Membrane Fluorescence Intensity (Arbitrary Units) | Number of Internalized Vesicles per Cell | Mean Vesicle Fluorescence Intensity (Arbitrary Units) |

| 0 | 1500 ± 120 | 5 ± 2 | 200 ± 50 |

| 5 | 1250 ± 110 | 25 ± 5 | 350 ± 60 |

| 10 | 1000 ± 90 | 50 ± 8 | 450 ± 70 |

| 15 | 800 ± 75 | 70 ± 10 | 500 ± 75 |

| 30 | 500 ± 60 | 95 ± 12 | 520 ± 80 |

| 60 | 300 ± 50 | 110 ± 15 | 510 ± 80 |

Data are presented as mean ± standard deviation from n=20 cells.

Data Analysis Methods

-

Quantification of Plasma Membrane Fluorescence:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define a region of interest (ROI) around the plasma membrane of individual cells at each time point.

-

Measure the mean fluorescence intensity within the plasma membrane ROI for each cell.

-

Plot the normalized mean fluorescence intensity against time to visualize the rate of endocytosis.

-

-

Quantification of Internalized Vesicles:

-

Use particle analysis functions in image analysis software to identify and count the number of fluorescent vesicles within the cytoplasm of each cell at each time point.

-

Measure the mean fluorescence intensity of the internalized vesicles.

-

Plot the number of vesicles per cell and their mean intensity against time.

-

Visualization of Endocytosis Workflow and Signaling Pathway

Experimental Workflow

Caption: A flowchart illustrating the key steps for tracking endocytosis using this compound.

Clathrin-Mediated Endocytosis Signaling Pathway

Clathrin-mediated endocytosis is a major pathway for the internalization of membrane components.[2][3][4] The following diagram illustrates the key steps and molecular players in this process.

Caption: A diagram of the key molecular events in clathrin-mediated endocytosis.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washing steps after labeling. Use a lower concentration of this compound. |

| No or weak plasma membrane staining | Insufficient dye concentration or incubation time. | Increase the concentration of this compound or the incubation time. Ensure the stock solution is properly dissolved. |

| Rapid photobleaching | High excitation light intensity or long exposure times. | Reduce the laser power/light intensity and exposure time. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. |

| Cells appear unhealthy or are detaching | Cytotoxicity from the dye or imaging conditions. | Use the lowest effective concentration of this compound. Minimize the duration of the experiment and the exposure to excitation light. Ensure the live-cell imaging chamber is maintaining proper environmental conditions. |

| No observable endocytosis | Cell type has a low basal rate of endocytosis. The inducing agent is not effective. | Use a positive control for endocytosis (e.g., a cell line known to be highly endocytic). Use an inducing agent known to stimulate endocytosis in the specific cell type. |

Conclusion

This compound is a valuable tool for the real-time visualization and quantification of endocytosis in living cells. The protocols and guidelines presented in this application note provide a robust framework for designing and executing experiments to study this fundamental cellular process. By following these detailed methodologies, researchers can obtain reliable and reproducible data to investigate the mechanisms of endocytosis and its role in health and disease.

References

Application Notes: A Detailed Protocol for Labeling Liposomes with Texas Red DHPE

For Researchers, Scientists, and Drug Development Professionals